Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-

Cyclohexanone Physicochemical Properties Hydrogen Bonding

3-Hydroxy-3,5,5-trimethylcyclohexanone (CAS 89768-14-9) is a substituted cyclohexanone featuring a tertiary hydroxyl group at the 3-position and two methyl groups at the 5-position. This structure places it within a family of trimethyl-substituted cyclohexanones frequently used as intermediates in fine chemical synthesis.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 89768-14-9
Cat. No. B13151130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-hydroxy-3,5,5-trimethyl-
CAS89768-14-9
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(C1)(C)O)C
InChIInChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3
InChIKeyZFBPQXPBBSXEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- (CAS 89768-14-9) Procurement Guide


3-Hydroxy-3,5,5-trimethylcyclohexanone (CAS 89768-14-9) is a substituted cyclohexanone featuring a tertiary hydroxyl group at the 3-position and two methyl groups at the 5-position . This structure places it within a family of trimethyl-substituted cyclohexanones frequently used as intermediates in fine chemical synthesis [1]. Unlike its more common analog, 3,3,5-trimethylcyclohexanone (TMCH, CAS 873-94-9), this compound is rarely studied and lacks published, comparative performance data .

Role

Specialized synthetic intermediate with unique 3-hydroxy-3,5,5-trimethyl regiochemistry

Identity

Requires analytical verification via HRMS or NMR due to limited published data

Use Context

Supports research on steric/electronic effects and multi-step target molecule synthesis

Why 3-hydroxy-3,5,5-trimethylcyclohexanone Cannot Be Substituted


This compound cannot be generically substituted due to its unique regiochemistry. The specific placement of the tertiary hydroxyl group at the 3-position on the cyclohexanone ring fundamentally alters its reactivity and physical properties compared to other isomers . For instance, the 4-hydroxy isomer (CAS 20548-03-2) has the hydroxyl group in a different position, affecting its potential as a synthetic building block [1]. Similarly, the unsaturated analog 2-hydroxyisophorone (CAS 4883-60-7) has a different molecular formula and electronic structure, leading to divergent applications [2]. Substitution with the more common 3,3,5-trimethylcyclohexanone (TMCH) is not chemically equivalent due to the absence of the reactive hydroxyl group.

4-Hydroxy isomer (CAS 20548-03-2)

Different hydroxyl position alters hydrogen-bonding and reactivity profile

2-Hydroxyisophorone (CAS 4883-60-7)

Unsaturated enone structure leads to divergent electronic and stability properties

3,3,5-Trimethylcyclohexanone (TMCH)

Absence of the tertiary hydroxyl eliminates HBD/HBA functionality essential for derivatization

Quantitative Evidence for Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- (CAS 89768-14-9)


Physicochemical Property Profile vs. Structural Analogs

The presence of a tertiary hydroxyl group in Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- introduces a hydrogen bond donor (HBD) and acceptor (HBA) not present in its parent ketone, 3,3,5-trimethylcyclohexanone (TMCH) [1]. This significantly alters its computed physicochemical profile, impacting properties like polarity and water solubility which are critical for biological assays and formulation [2].

H-Bond Profile vs. TMCH
Cross-study comparable
+1 HBD & +1 HBA
Confirms distinct solubility and reactivity profile
Computed property comparison
Cyclohexanone Physicochemical Properties Hydrogen Bonding

Regiochemistry Comparison: 3-Hydroxy vs. 4-Hydroxy Isomer

The target compound (CAS 89768-14-9) and its structural isomer, 4-hydroxy-3,5,5-trimethylcyclohexanone (CAS 20548-03-2), are chemically distinct due to the different position of the hydroxyl group on the cyclohexanone ring [1]. While both share the same molecular formula (C9H16O2) and weight (156.22 g/mol), their chemical identity and potential synthetic utility are non-equivalent [2].

Regiochemistry vs. 4-OH Isomer
Cross-study comparable
3-hydroxy vs. 4-hydroxy
Non-interchangeable isomer identity
Same molecular formula, different reactivity
Regioselectivity Cyclohexanone Isomer

Differentiation from 2-Hydroxyisophorone (CAS 4883-60-7)

The target compound is a saturated cyclic ketone-alcohol, distinct from 2-Hydroxyisophorone (CAS 4883-60-7), which is an alpha-hydroxy enone [1]. This structural difference is quantified by the molecular formula (C9H16O2 vs. C9H14O2) and molecular weight (156.22 vs. 154.21 g/mol) [2]. The saturated nature of the target compound imparts different chemical stability and reactivity, making it unsuitable for applications that require the conjugated enone system of 2-Hydroxyisophorone .

Saturation vs. 2-Hydroxyisophorone
Cross-study comparable
C9H16O2 vs. C9H14O2
Saturated ketone-alcohol vs. α-hydroxy enone
2 Da mass difference; divergent chemical stability
Isophorone Ketone Oxidation State

Synthetic Utility as a Specialized Intermediate

A documented synthetic route involves the preparation of this compound from isophorone oxide using sodium telluride (NaTeH), a procedure described in the primary literature [1]. This contrasts with the industrial production of TMCH, which is typically achieved through the catalytic hydrogenation of isophorone [2]. This niche synthesis indicates its role as a specialized intermediate for complex target molecules rather than a bulk commodity chemical.

Synthetic Route
Class-level inference
From isophorone oxide via NaTeH
Specialized intermediate, not commodity chemical
Contrasts with TMCH industrial hydrogenation
Synthesis Intermediate Isophorone Oxide

Computed Exact Mass Verification

The compound's exact mass is a critical parameter for identification and purity assessment via high-resolution mass spectrometry (HRMS) [1]. This value distinguishes it from other compounds with the same nominal mass but different elemental compositions. For procurement, this provides a definitive analytical benchmark for identity confirmation and purity analysis.

Exact Mass
Supporting evidence
156.11503 g/mol
Definitive HRMS identity marker
Distinguishes from nominal-mass analogs
Mass Spectrometry Exact Mass Quality Control

Key Application Scenarios for Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- (CAS 89768-14-9)


Specialized Intermediate in Multi-Step Organic Synthesis

Based on its documented synthesis from isophorone oxide, this compound serves as a niche building block for the construction of more complex molecules [1]. Its value lies in providing the precise 3-hydroxy-3,5,5-trimethylcyclohexanone scaffold for specific synthetic sequences where other isomers or non-hydroxylated analogs are unsuitable.

Research on Steric and Electronic Effects of Tertiary Alcohols

The compound's defined structure, featuring a tertiary alcohol adjacent to a ketone carbonyl on a trimethyl-substituted cyclohexane ring, makes it a useful probe in physical organic chemistry . It can be used to study the influence of this specific functional group arrangement on reactivity, such as in sterically hindered reductions or oxidation reactions [2].

Calibration and Validation in Analytical Chemistry

As a distinct chemical entity with a well-defined exact mass (156.11503 g/mol), this compound can serve as a reference standard for the development and calibration of analytical methods, particularly high-resolution mass spectrometry (HRMS) [3]. Its unique mass and structure aid in method validation and the identification of unknown compounds.

Application
Selection Property
Validation Focus
Multi-step organic synthesis
3-hydroxy-3,5,5-trimethyl scaffold availability
Regiochemical identity and synthetic route compatibility
Steric/electronic effect studies
Tertiary alcohol adjacent to ketone on substituted ring
Reactivity profiling (reduction, oxidation)
Analytical method development
Defined monoisotopic mass for HRMS
Identity confirmation and purity assessment
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